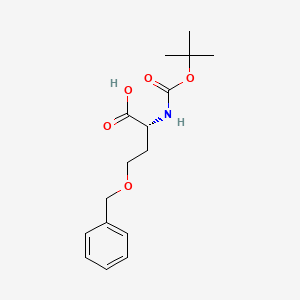

Boc-D-Hse(Bzl)-OH

Description

Contextualization of Protected Amino Acid Derivatives in Organic Chemistry

In organic chemistry, particularly in the synthesis of peptides and other complex molecules, it is often necessary to perform reactions on one part of a molecule while leaving other reactive parts unchanged. This is achieved through the use of "protecting groups". ontosight.aiorganic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a functional group to block its reactivity. ontosight.aiorganic-chemistry.org After the desired chemical transformation is complete, the protecting group can be removed to restore the original functional group. ontosight.ai

Amino acids, the building blocks of proteins, contain at least two reactive functional groups: an amino group (-NH2) and a carboxylic acid group (-COOH). To build a peptide chain in a specific sequence, the amino group of one amino acid must react with the carboxylic acid group of another. Without protection, these amino acids could react with themselves or in unintended sequences. ontosight.ai

Protected amino acid derivatives are amino acids where one or both of these primary functional groups, as well as any reactive side chains, are masked with protecting groups. ontosight.aislideshare.net Common protecting groups for the amino group include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). slideshare.netorganic-chemistry.org The Boc group, for instance, converts the nucleophilic amine into a non-reactive carbamate, which is stable under many reaction conditions but can be easily removed with acid. organic-chemistry.orgorganic-chemistry.org This strategy, known as an orthogonal protecting group strategy, allows for the selective deprotection of one group while others remain intact, a critical feature for multi-step syntheses. organic-chemistry.orgorganic-chemistry.org

Significance of Chiral Amino Acid Building Blocks in Stereoselective Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. abcr.com The two mirror-image forms of a chiral molecule are called enantiomers. While they may have similar physical properties, their biological effects can be vastly different. abcr.com Nature itself is highly stereospecific; for example, proteins are constructed almost exclusively from L-amino acids, one of the two enantiomeric forms. abcr.com

This natural selectivity makes chiral amino acids invaluable as "chiral building blocks" in stereoselective synthesis—the synthesis of a single, desired enantiomer of a target molecule. numberanalytics.comresearchgate.net By starting with a readily available, enantiomerically pure amino acid, chemists can introduce a specific chirality into a synthetic molecule from the outset. numberanalytics.com This approach, often termed "chiral pool synthesis," is an efficient strategy for producing enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active compounds. numberanalytics.comresearchgate.net

The use of amino acids as chiral building blocks is versatile; they can serve as chiral precursors, reagents, auxiliaries, or even as organocatalysts to control the stereochemical outcome of a reaction. researchgate.net Their inherent chirality and multiple functional groups allow for transformation into a wide array of complex, stereochemically defined structures. acs.org

Overview of Boc-D-Hse(Bzl)-OH as a Key Synthetic Precursor

This compound is a non-proteinogenic amino acid derivative, meaning it is not one of the 20 common amino acids found in proteins. It is specifically the D-enantiomer of homoserine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a benzyl (B1604629) (Bzl) group. This dual protection makes it a highly valuable precursor in specialized synthetic applications, particularly in solid-phase peptide synthesis (SPPS). ontosight.ai

The Boc group at the N-terminus and the benzyl group on the side chain provide orthogonal protection. The Boc group is labile to acidic conditions (like trifluoroacetic acid), while the benzyl group is typically removed under different conditions, such as hydrogenolysis or strong acids like hydrofluoric acid (HF). peptide.com This allows for the selective deprotection of the amino group for peptide bond formation without disturbing the side-chain protection.

The chiral nature and protected functionalities of this compound make it an important building block for the synthesis of complex peptides and peptidomimetics. smolecule.com Its incorporation can influence the structure and biological activity of the final molecule, and it has been utilized in the development of novel therapeutics, including those for cancer therapy.

Below are tables detailing the key properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |

| CAS Number | 150009-60-2 iris-biotech.deechemi.comscbt.com |

| Molecular Formula | C₁₆H₂₃NO₅ iris-biotech.deechemi.comscbt.com |

| Synonyms | N-alpha-t-Butyloxy-O-benzyl-D-homoserine, BOC-O-BENZYL-D-HOMOSERINE scbt.comcymitquimica.com |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 309.36 g/mol echemi.com |

| Appearance | Solid, Crystalline cymitquimica.com |

| Boiling Point | 480.5 ± 45.0 °C (Predicted) echemi.com |

| Flash Point | 244.4 °C echemi.com |

| Density | 1.154 ± 0.06 g/cm³ (Predicted) echemi.com |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), insoluble in water. |

| Storage Conditions | 2-8°C or 0-5°C iris-biotech.deechemi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDXPGUBDAKLDM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCOCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660445 | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150009-60-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-D-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150009-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc D Hse Bzl Oh

Convergent and Linear Synthesis Routes

The synthesis of Boc-D-Hse(Bzl)-OH can be approached through both linear and convergent strategies, starting from D-homoserine or its derivatives. The choice of route often depends on the desired scale, purity requirements, and available starting materials.

Strategies for N-alpha-tert-Butoxycarbonyl (Boc) Protection of D-Homoserine

The introduction of the Boc protecting group onto the α-amino group of D-homoserine or its esterified form is a critical first step in a linear synthesis. A widely used method involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

A typical procedure involves dissolving the D-homoserine methyl ester (D-Hse-OMe) in a suitable organic solvent like dichloromethane (B109758) (DCM). To this solution, di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction is typically stirred at room temperature for several hours to ensure complete conversion. Following the reaction, an aqueous workup is performed to remove water-soluble byproducts, and the resulting Boc-D-Hse-OMe is purified, often by silica (B1680970) gel chromatography.

| Reagent/Solvent | Role | Typical Conditions |

| D-Homoserine Methyl Ester | Starting Material | 1.0 equivalent |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent | 1.5 equivalents |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | 0.1 equivalents |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| Reaction Time | - | 12 hours |

| Temperature | - | Room Temperature |

Methodologies for O-Benzyl (Bzl) Ether Formation on D-Homoserine

The protection of the side-chain hydroxyl group of homoserine as a benzyl (B1604629) ether is another key transformation. The Williamson ether synthesis is a common approach. organic-chemistry.org This involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl halide, typically benzyl bromide. Sodium hydride (NaH) is a frequently used base for this purpose. organic-chemistry.org For substrates that are sensitive to strongly basic conditions, milder alternatives such as silver oxide (Ag₂O) can be employed. organic-chemistry.org

Another strategy for benzylation under acidic conditions involves the use of benzyl trichloroacetimidate. organic-chemistry.org More recent methods even allow for benzylation under neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate. organic-chemistry.org

Integrated Synthetic Sequences for this compound

A common linear sequence for the synthesis of this compound starts with the esterification of D-homoserine, followed by N-Boc protection and then O-benzylation of the side chain. The final step is the saponification of the methyl ester to yield the desired carboxylic acid.

An alternative convergent approach involves preparing N-Boc-D-homoserine and O-benzyl-D-homoserine separately and then coupling them. However, a more practical and common route involves a stepwise, one-pot or sequential addition of protecting groups to the D-homoserine backbone.

A representative integrated synthesis can be described as follows:

Esterification: D-homoserine is first converted to its methyl ester, for example, by reaction with methanol (B129727) in the presence of an acid catalyst like thionyl chloride.

N-Boc Protection: The resulting D-homoserine methyl ester is then protected with di-tert-butyl dicarbonate as described in section 2.1.1 to give Boc-D-Hse-OMe.

O-Benzylation: The hydroxyl group of Boc-D-Hse-OMe is then benzylated, for instance, using sodium hydride and benzyl bromide in a solvent like tetrahydrofuran (B95107) (THF).

Saponification: Finally, the methyl ester of the fully protected intermediate, Boc-D-Hse(Bzl)-OMe, is hydrolyzed to the carboxylic acid. This is typically achieved by treatment with a base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water. Subsequent acidification with an acid like 1M HCl yields the final product, this compound, which can be purified by extraction and crystallization.

Stereocontrolled Approaches from Achiral or Chiral Precursors

Maintaining the stereochemical integrity at the α-carbon is paramount in the synthesis of enantiomerically pure amino acid derivatives like this compound.

Asymmetric Synthesis Utilizing Alternative Starting Materials (e.g., D-Homoserine Lactone, L-Aspartic Acid Derivatives)

From D-Homoserine Lactone: D-homoserine lactone is a readily available chiral starting material. iris-biotech.deiris-biotech.desynquestlabs.com A synthetic route starting from L-homoserine lactone has been described for the preparation of L-α-vinylglycine, which highlights key transformations that can be adapted. nih.gov The synthesis begins with the N-Boc protection of the lactone. nih.gov This is followed by the cleavage of the lactone ring. One reported method uses a phenylselenolate equivalent generated from sodium borohydride (B1222165) and diphenyl diselenide. nih.gov The resulting carboxylate can then be protected, for instance, as a diphenylmethyl ester. nih.gov Subsequent steps would involve benzylation of the hydroxyl group and final deprotection of the carboxyl group to yield this compound. This approach benefits from the fixed stereochemistry of the starting lactone.

From L-Aspartic Acid Derivatives: While less direct, L-aspartic acid derivatives can also serve as chiral precursors. For instance, a synthesis of β,β-dimethylated homoserine derivatives has been reported starting from D-aspartic acid. acs.org This involves the reduction of a side-chain ester to an alcohol. acs.org Adapting this strategy, one could envision starting with a suitably protected D-aspartic acid derivative, such as Boc-D-Asp(OBzl)-OH, and selectively reducing the β-carboxyl group to the corresponding alcohol, which would directly yield this compound. chemimpex.com

Control of Stereochemical Purity During Synthesis Steps

The risk of racemization, particularly at the α-carbon, must be carefully managed throughout the synthetic sequence. The α-proton of amino acids is susceptible to epimerization, especially under basic conditions or during certain activation steps in peptide coupling.

The use of the Boc protecting group is generally considered to minimize the risk of racemization during coupling reactions compared to some other N-protecting groups. researchgate.net However, care must still be taken. For instance, in the saponification of methyl esters, using milder conditions (e.g., LiOH at controlled temperatures) can help prevent epimerization.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The laboratory synthesis of this compound, a valuable derivative for solid-phase peptide synthesis (SPPS), typically involves the deprotection of a carboxyl-protected precursor. A frequently employed final step is the saponification of the corresponding methyl ester, Boc-D-Hse(Bzl)-OMe. Optimizing this conversion and considering scale-up parameters are crucial for ensuring efficient, reproducible, and high-purity production in a laboratory setting. Key areas for optimization include reaction conditions such as solvent systems, reagent stoichiometry, temperature, and reaction time, as well as downstream processes like work-up and purification.

Optimization of Saponification Reaction Parameters

The conversion of Boc-D-Hse(Bzl)-OMe to this compound via saponification is a critical transformation that requires careful control of several variables to maximize yield and minimize impurity formation.

Solvent System: The choice of solvent is paramount for a successful saponification. The reaction involves an organic substrate (the methyl ester) and an inorganic base (like lithium hydroxide), necessitating a solvent system that can adequately dissolve both. A common approach is to use a miscible solvent mixture, such as tetrahydrofuran (THF) and water. The THF component ensures the solubility of the protected amino acid ester, while water is required to dissolve the hydroxide base. Optimization studies would typically vary the ratio of the organic solvent to water. An insufficient amount of organic solvent could lead to a slow, heterogeneous reaction, while too much may hinder the efficiency of the base. For related processes, alternative solvents like dioxane or various alcohols might be screened to find the best balance between reactant solubility and reaction rate. researchgate.net

Reagent Stoichiometry and Addition: The amount of base used is a critical parameter. While a stoichiometric amount is theoretically sufficient, an excess of the base is often used to drive the reaction to completion. A reported procedure uses 3.0 equivalents of lithium hydroxide (LiOH). Process optimization aims to identify the minimum effective excess of the base. Using a large excess can lead to potential side reactions, such as unintended cleavage of the Boc or benzyl protecting groups under harsh conditions, and complicates the subsequent neutralization and work-up steps. The rate of addition of the acid during the work-up phase is also a key parameter to control, as a rapid addition can cause significant heat generation, especially on a larger scale.

Temperature and Reaction Time: Saponification reactions are often run at room temperature to ensure the stability of sensitive protecting groups like the Boc group. The reaction progress is monitored over time, with a reported duration of four hours being typical for this specific transformation. Optimization involves balancing reaction speed against the risk of side-product formation. While increasing the temperature could shorten the reaction time, it also increases the risk of degrading the Boc group or causing racemization. Therefore, a time-course study at a set temperature (e.g., room temperature) is performed to find the optimal point where the starting material is consumed without significant generation of impurities.

The following interactive table illustrates how varying these parameters could influence the outcome of the synthesis.

| Entry | LiOH (Equivalents) | Solvent (THF:H₂O) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 1.5 | 3:1 | 25 | 6 | 85 | 98 |

| 2 | 3.0 | 3:1 | 25 | 4 | 94 | 99 |

| 3 | 3.0 | 1:1 | 25 | 4 | 92 | 98 |

| 4 | 3.0 | 3:1 | 40 | 2 | 93 | 95 (minor degradation observed) |

Scale-Up Considerations in the Laboratory

Transitioning a synthesis from a milligram to a multigram or kilogram laboratory scale introduces new challenges related to work-up, purification, safety, and equipment.

Work-up and Purification: The standard work-up for this reaction involves acidifying the reaction mixture, followed by extraction with an organic solvent like ethyl acetate (B1210297), and final purification. During scale-up, the neutralization of excess base is an exothermic process that requires careful, slow addition of acid with efficient stirring and potentially external cooling to maintain a controlled temperature. The primary methods for purifying the final product are crystallization and column chromatography. While chromatography can provide very high purity, it becomes less practical and more expensive at larger scales due to the large volumes of solvent required. gilson.comajpamc.com Crystallization is often the preferred method for large-scale laboratory purification as it is more economical and can be highly effective for obtaining pure, solid material. ajpamc.com Optimization would involve screening various solvent systems to induce crystallization of the final product. If the product is an oil or difficult to crystallize, normal-phase chromatography using silica gel may be employed, as protected amino acids are often too hydrophobic for effective reversed-phase purification. biotage.com

The following table compares the two primary purification methods in a scale-up context.

| Parameter | Crystallization | Column Chromatography |

|---|---|---|

| Scalability | High; readily adaptable to large volumes. | Low to moderate; requires large columns and solvent volumes. sci-hub.st |

| Cost | Low; primarily solvent cost. | High; cost of silica gel and large solvent volumes. ajpamc.com |

| Throughput | High; can process large batches at once. | Low; often a bottleneck in the process. |

| Purity Achievable | Good to excellent, but dependent on impurity profile. | Excellent; capable of separating closely related impurities. gilson.com |

| Waste Generation | Moderate; solvent can often be recycled. | High; large volumes of mixed solvent waste and used silica. |

Process Safety and Equipment: Safety is a primary concern during scale-up. The use of larger quantities of flammable organic solvents like THF and ethyl acetate requires adequate ventilation and appropriate safety protocols. The exothermic nature of the neutralization step must be managed to prevent uncontrolled temperature increases. In terms of equipment, a move from small round-bottom flasks to larger, jacketed glass reactors is common. sci-hub.st These reactors allow for better temperature control via a circulating fluid and are equipped with overhead mechanical stirrers to ensure efficient mixing of larger, more viscous reaction mixtures. Filtration of the final product after crystallization would move from a small Büchner funnel to a larger filter reactor or nutsche filter. sci-hub.st

Chemical Reactivity and Transformations of Boc D Hse Bzl Oh

Selective Deprotection Chemistry

The cornerstone of utilizing Boc-D-Hse(Bzl)-OH in complex molecular construction lies in the ability to selectively remove its protecting groups. The Boc and benzyl (B1604629) groups exhibit distinct labilities, enabling a high degree of control over the synthetic route. smolecule.com

Acid-Labile Removal of the N-alpha-Boc Group

The tert-butoxycarbonyl (Boc) group is a well-established acid-labile protecting group for amines. wikipedia.orghighfine.com Its removal from the α-amino group of this compound is typically accomplished using moderately strong acids. google.com This deprotection is a key step in Boc-based solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acid residues to a growing peptide chain. seplite.com

Common reagents and conditions for Boc deprotection include:

Trifluoroacetic acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is the most common method for Boc removal. wikipedia.orggoogle.com Concentrations can range from 20% to 100% depending on the specific requirements of the synthesis. google.comseplite.com

Hydrochloric acid (HCl): HCl in an organic solvent, such as methanol (B129727) or ethyl acetate (B1210297), is also an effective reagent for Boc cleavage. wikipedia.org

Lewis Acids: Certain Lewis acids, like ferric chloride (FeCl₃), can selectively remove the Boc group. researchgate.net

The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently decomposes to isobutene. highfine.com To prevent side reactions from the tert-butyl cation alkylating other nucleophilic residues (like tryptophan or tyrosine), scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.org

Table 1: Common Reagents for N-alpha-Boc Group Removal

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | 20-50% in Dichloromethane (DCM) | Standard for Boc-SPPS. seplite.comresearchgate.net |

| Hydrochloric acid (HCl) | 3 M in Ethyl Acetate | Effective and common alternative. wikipedia.org |

| Ferric Chloride (FeCl₃) | Catalytic amounts | A milder, Lewis acid-based method. researchgate.net |

Hydrogenolytic Cleavage of the O-Benzyl Group

The O-benzyl (Bzl) ether protecting the side-chain hydroxyl group of the homoserine residue is stable to the acidic conditions used for Boc removal, but it can be selectively cleaved through hydrogenolysis. peptide.comnih.gov This process typically involves the use of a metal catalyst and a source of hydrogen.

Key aspects of hydrogenolytic debenzylation include:

Catalysts: Palladium on activated carbon (Pd/C) is the most frequently used catalyst for this transformation. nih.gov Other catalysts like palladium hydroxide (B78521) on carbon (Pearlman's catalyst) can also be employed. nih.gov

Hydrogen Source: The reaction can be carried out using hydrogen gas (H₂) or through catalytic transfer hydrogenation (CTH), where a hydrogen donor molecule like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) is used. acsgcipr.org

Reaction Conditions: The hydrogenolysis is generally performed under mild conditions of temperature and pressure. acsgcipr.org

The mechanism involves the adsorption of the substrate and hydrogen onto the catalyst surface, leading to the cleavage of the carbon-oxygen bond of the benzyl ether and the formation of the free hydroxyl group and toluene. acsgcipr.org

Table 2: Conditions for Hydrogenolytic Cleavage of the O-Benzyl Group

| Catalyst | Hydrogen Source | Typical Solvent |

|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, Ethanol, Ethyl Acetate |

| Palladium Hydroxide (Pd(OH)₂) | Hydrogen Gas (H₂) | Methanol, Ethanol |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Methanol |

Orthogonal Deprotection Strategies and their Applications in Multi-Step Synthesis

The differential stability of the Boc and benzyl groups forms the basis of an orthogonal protection strategy. biosynth.com This means that one group can be removed selectively in the presence of the other, a critical feature for the synthesis of complex molecules like modified or cyclic peptides.

In a typical synthetic sequence:

The Boc group is removed under acidic conditions to expose the free amine. seplite.com

The exposed amine can then be coupled with another amino acid or a different molecule.

The benzyl group can be removed at a later stage via hydrogenolysis to unmask the hydroxyl group for further modification, such as phosphorylation or glycosylation. peptide.comthieme-connect.de

This orthogonal approach is fundamental to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). seplite.comiris-biotech.de It allows for the controlled assembly of a peptide chain and subsequent site-specific modification of the homoserine side chain. For instance, after assembling a peptide, the benzyl group on the homoserine residue can be removed to allow for lactonization, forming a cyclic depsipeptide.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety of this compound is a key site for chain elongation in peptide synthesis and for the formation of other derivatives.

Amide Bond Formation via Coupling Reagents

The formation of an amide (peptide) bond requires the activation of the carboxylic acid group. This is achieved using a variety of coupling reagents that convert the carboxyl group into a more reactive species, facilitating nucleophilic attack by the amino group of another molecule. rsc.org

Commonly used coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. researchgate.net They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included.

Phosphonium (B103445) Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are highly efficient and known to minimize racemization. luxembourg-bio.com DEPBT has shown particular utility in coupling amino acids that are prone to racemization. luxembourg-bio.com

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also popular choices for peptide coupling. researchgate.net

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and maintain the stereochemical integrity of the chiral center. nih.gov

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Key Features |

|---|---|---|

| Carbodiimides | EDC (with HOBt) | Widely used, cost-effective. researchgate.net |

| Phosphonium Salts | PyBOP | High efficiency, low racemization. luxembourg-bio.com |

| Phosphonium Salts | DEPBT | Excellent for racemization-prone couplings. luxembourg-bio.com |

| Uronium Salts | HBTU | Fast and effective coupling. researchgate.net |

Esterification and Other Carboxyl Derivatizations

The carboxylic acid group of this compound can also be converted into esters. This is often done to create derivatives for specific applications or to protect the carboxyl group during certain synthetic steps.

A common method for esterification is reaction with an alkyl halide in the presence of a base like cesium carbonate or potassium carbonate. researchgate.net For the synthesis of methyl esters, trimethylsilyldiazomethane (B103560) (TMS-diazomethane) offers a mild and efficient alternative to the more hazardous diazomethane. tcichemicals.comtcichemicals.com For example, the reaction of Boc-D-Ser(Bzl)-OH, a similar compound, with TMS-diazomethane in a mixture of diethyl ether and methanol yields the corresponding methyl ester quantitatively. tcichemicals.com

Other derivatizations of the carboxylic acid group are also possible, though less common in the context of standard peptide synthesis. These could include reduction to the corresponding primary alcohol or conversion to an acid chloride, although the latter is highly reactive and may not be compatible with the other functional groups present in the molecule without further protection.

Homoserine Side Chain (O-Benzyl Ether) Chemical Modifications

The chemical behavior of the protected amino acid this compound is largely defined by its protecting groups: the tert-butoxycarbonyl (Boc) group at the α-amino position and the benzyl (Bzl) ether on the side chain hydroxyl group. The O-benzyl ether is a crucial feature, providing stable protection for the hydroxyl function of the homoserine residue during peptide synthesis while allowing for its selective removal to enable further chemical transformations. researchgate.net This dual capability is fundamental to the Boc/benzyl (Boc/Bzl) strategy in solid-phase peptide synthesis (SPPS), where orthogonality of protecting groups is paramount. peptide.com The benzyl group's stability to the reagents used for Boc-group removal, typically trifluoroacetic acid (TFA), ensures the integrity of the side chain throughout the iterative process of peptide chain elongation. highfine.com

Reactivity of the Benzyl Ether

The primary reactivity of the O-benzyl ether on the homoserine side chain is its cleavage (deprotection) to unveil the free hydroxyl group. The conditions required for this cleavage are distinct from those used to remove the Nα-Boc group, illustrating a key principle of orthogonal protection in peptide chemistry. peptide.com The benzyl ether is generally stable under the mildly acidic conditions used for Boc removal and basic conditions, but it can be cleaved by several stronger methods. highfine.comorganic-chemistry.org

Catalytic Hydrogenolysis: This is a mild and widely used method, particularly in solution-phase synthesis. highfine.compeptide.com The reaction involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgfishersci.co.uk This process is highly efficient and chemoselective, generally not affecting other common protecting groups like Boc or tert-butyl esters and ethers. highfine.com

Strong Acidolysis: In the context of Boc/Bzl solid-phase peptide synthesis, strong acids are employed in the final step to simultaneously cleave the completed peptide from the resin and remove all side-chain protecting groups, including benzyl ethers. peptide.com Reagents such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are standard for this purpose. peptide.com These are harsh conditions that require specialized equipment and careful handling.

Other Cleavage Methods: While less common for standard peptide synthesis, other reagents can effect the cleavage of benzyl ethers. These include Lewis acids like boron trichloride (B1173362) (BCl3) or oxidative methods that convert the ether into a more labile benzoate (B1203000) ester, which can then be hydrolyzed. organic-chemistry.org

The following table summarizes the primary reagents and typical conditions for the deprotection of the O-benzyl ether group.

| Deprotection Method | Primary Reagent(s) | Typical Conditions | Phase | Key Findings & Remarks |

| Catalytic Hydrogenolysis | H₂, Pd/C | 1-3 bar H₂, room temperature, various solvents (e.g., MeOH, EtOH, THF) | Solution | Mild and highly selective; considered the cleanest method. organic-chemistry.orgfishersci.co.uk The catalyst can be poisoned by sulfur-containing residues like methionine or cysteine. highfine.com |

| Strong Acidolysis (HF) | Anhydrous Hydrogen Fluoride (HF) | 0°C, often with scavengers (e.g., anisole, cresol) | Solid-Phase (Final Cleavage) | Highly effective for global deprotection in Boc-SPPS but is corrosive and toxic. researchgate.net Removes most benzyl-type and other acid-labile groups simultaneously. |

| Strong Acidolysis (TFMSA) | Trifluoromethanesulfonic Acid (TFMSA) | 0°C, in TFA with scavengers | Solid-Phase (Final Cleavage) | An alternative to HF, considered slightly less hazardous but can promote side reactions if not carefully controlled. peptide.com |

| Lewis Acid Treatment | Boron Trichloride (BCl₃) | Low temperature in an aprotic solvent (e.g., DCM) | Solution | A powerful method for cleaving ethers, useful when hydrogenolysis is not feasible. organic-chemistry.org |

| Oxidative Cleavage | Ozone (O₃) | Low temperature, followed by reductive or hydrolytic workup | Solution | A less common, alternative pathway that proceeds via oxidation to a benzoic ester intermediate. organic-chemistry.org |

Potential for Post-Synthetic Derivatization at the Side Chain

The strategic removal of the O-benzyl protecting group from the homoserine side chain yields a free hydroxyl group, which serves as a versatile chemical handle for post-synthetic modification. iris-biotech.de This process allows for the introduction of diverse functionalities into a peptide sequence after its primary backbone has been assembled, enabling the creation of peptidomimetics, labeled peptides, and molecules with enhanced biological properties. peptide.com The modification can be performed while the peptide is still attached to the solid support (on-resin modification) or after it has been cleaved into solution. iris-biotech.depeptide.com

The nucleophilic nature of the liberated hydroxyl group allows it to participate in a variety of chemical reactions. Drawing parallels from the well-established chemistry of other hydroxy amino acids like serine and threonine, the homoserine side chain can be targeted for several important transformations. iris-biotech.de

Phosphorylation: The introduction of a phosphate (B84403) group onto the hydroxyl side chain is a critical post-translational modification in cell biology. Synthetic phosphopeptides are invaluable tools for studying signaling pathways.

Glycosylation: The attachment of carbohydrate moieties to the peptide can influence its folding, stability, and biological activity.

Acylation and Alkylation: The hydroxyl group can be esterified with various carboxylic acids or etherified with alkyl halides to introduce probes, labels, or lipophilic groups to enhance membrane permeability.

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a common strategy to improve the pharmacokinetic profile of therapeutic peptides by increasing their solubility and in vivo half-life. iris-biotech.de

Cyclization: The side-chain hydroxyl can act as an internal nucleophile, reacting with the C-terminal carboxylic acid (or an activated derivative) to form a cyclic depsipeptide. peptide.com Such cyclization can confer conformational rigidity and improved resistance to enzymatic degradation. nih.gov

The potential for these modifications makes this compound a valuable building block for creating complex and functionally diverse peptides.

The table below outlines potential post-synthetic modifications at the homoserine side chain following debenzylation.

| Modification Type | Reaction | Reagents/Conditions | Purpose/Significance |

| Phosphorylation | Esterification | Phosphoramidites and an oxidizing agent (e.g., t-BuOOH) | Mimics natural post-translational modifications; used in cell signaling research. uodiyala.edu.iq |

| Glycosylation | Ether or Ester Formation | Activated sugar donors (e.g., glycosyl halides, trichloroacetimidates) | Improves peptide stability and solubility; studies protein-carbohydrate interactions. |

| Acylation | Esterification | Activated carboxylic acids, acid anhydrides, or acid chlorides | Introduces reporter groups (e.g., fluorophores, biotin) or lipophilic tails. peptide.com |

| PEGylation | Etherification | Activated PEG derivatives (e.g., PEG-mesylate, PEG-tresylate) | Enhances therapeutic properties by increasing hydrodynamic size and serum half-life. iris-biotech.de |

| Cyclization (Depsipeptide) | Intramolecular Esterification | Coupling agents (e.g., carbodiimides), followed by lactonization | Constrains peptide conformation, enhances receptor binding affinity, and improves metabolic stability. peptide.comnih.gov |

Applications of Boc D Hse Bzl Oh As a Building Block in Complex Molecular Construction

Utilization in Solid-Phase Peptide Synthesis (SPPS) via the Boc/Bzl Strategy

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the Boc/Bzl strategy represents a classical and effective approach. seplite.com Boc-D-Hse(Bzl)-OH is particularly well-suited for this methodology, enabling the precise incorporation of the non-proteinogenic amino acid D-homoserine into peptide chains.

The Boc/Bzl strategy in SPPS relies on a system of orthogonal protecting groups. peptide.com The α-amino group of the amino acid is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain functional groups are protected by more stable, benzyl-based (Bzl) protecting groups. seplite.compeptide.com

The synthesis cycle begins with the coupling of the C-terminal amino acid to a solid support resin. For the incorporation of this compound, the process follows a series of repeated steps:

Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). seplite.compeptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIPEA), to liberate the free amine for the subsequent coupling reaction. seplite.com

Coupling: The incoming this compound is activated and coupled to the N-terminus of the growing peptide chain. seplite.com

Final Cleavage: Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl (B1604629) ether on the D-homoserine residue, are removed simultaneously using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com

The use of this compound within this framework allows for the controlled and sequential assembly of peptides containing this unnatural amino acid. The benzyl group protecting the side-chain hydroxyl of the D-homoserine is stable to the repetitive TFA treatments required for Boc group removal, ensuring the integrity of the side chain throughout the synthesis.

Table 1: Key Protecting Groups in Boc/Bzl SPPS

| Protecting Group | Abbreviation | Target Functional Group | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | α-Amino | Mild Acid (e.g., TFA) seplite.compeptide.com |

| Benzyl | Bzl | Side-Chain Hydroxyl | Strong Acid (e.g., HF, TFMSA) peptide.compeptide.com |

The incorporation of D-amino acids, such as D-homoserine, into peptide sequences can have a profound impact on their structure and function. D-amino acids are not recognized by natural proteases, which significantly enhances the proteolytic stability of the resulting peptides, a crucial attribute for therapeutic applications. mdpi.com

The strategic placement of D-homoserine can induce specific secondary structures, such as β-turns or β-sheets. nsf.gov These conformational constraints can lead to peptides with improved binding affinity and selectivity for their biological targets. For instance, D-homoserine has been utilized in the synthesis of constrained N-amino peptides to create stable β-hairpin folds. nsf.gov The side chain of D-homoserine can also serve as a point for further chemical modification or cyclization, enabling the creation of complex peptide architectures.

While the Boc/Bzl strategy is robust, several side reactions can occur during peptide synthesis. When using this compound, potential side reactions include:

Incomplete Deprotection or Coupling: These issues can lead to deletion sequences. Optimization of reaction times and the use of potent coupling reagents can mitigate these problems. peptide.com

Racemization: Although generally less of a concern with pre-formed amino acid derivatives, racemization can sometimes occur during activation. The use of specific coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress this.

Side-Chain Reactions: The benzyl ether of the homoserine side chain is generally stable, but prolonged exposure to strong acids or high temperatures should be avoided to prevent premature cleavage.

One notable side reaction associated with homoserine itself is the potential for lactonization. During the final strong acid cleavage step (e.g., with HF), the hydroxyl group of the homoserine side chain can attack the C-terminal carbonyl group, leading to the formation of a homoserine lactone. peptide.com This can be particularly problematic if methionine is the C-terminal residue, as tert-butyl cations formed during deprotection can react with the thioether sidechain, promoting cyclization to the homoserine lactone. peptide.com Careful control of cleavage conditions and the use of scavengers are essential to minimize this side reaction.

Strategic Placement and Impact of D-Homoserine Residues in Synthetic Peptides

Role in Solution-Phase Organic Synthesis

Beyond peptide synthesis, this compound is a valuable chiral building block in solution-phase organic synthesis for the construction of complex and stereochemically defined molecules.

The defined stereochemistry and multiple functional groups of this compound make it an excellent starting material for the synthesis of various chiral scaffolds and heterocyclic systems. The amino, carboxyl, and protected hydroxyl groups provide handles for a wide range of chemical transformations.

For example, the D-homoserine framework can be used to synthesize chiral lactams, piperidines, and other nitrogen-containing heterocycles. These heterocyclic structures are common motifs in many biologically active natural products and pharmaceutical agents. nih.govresearchgate.net The synthesis often involves intramolecular cyclization reactions, where the stereocenter of the D-homoserine directs the stereochemical outcome of the newly formed rings. Research has shown that D-homoserine and D-serine side chains can be used to introduce orthotic constraints in peptidomimetics through on-resin Mitsunobu reactions to form tetrahydropyridazinone and pyrazolidinone scaffolds. nsf.gov

The enantiopurity of this compound makes it a powerful tool in enantioselective synthesis. It can be used as a chiral auxiliary, guiding the stereochemical course of a reaction before being cleaved from the molecule, or it can be incorporated as a permanent stereogenic center within the target molecule.

Its application extends to the synthesis of polyhydroxylated β-amino acids, which are key components of some antifungal cyclic peptides. rsc.org The synthesis of such complex molecules often relies on a strategy where the stereochemistry is efficiently introduced using chiral building blocks like this compound. Furthermore, derivatives of this compound can be utilized in the synthesis of peptidomimetics that can modulate protein-protein interactions or act as enzyme inhibitors. escholarship.org The ability to construct these complex molecules with high enantioselectivity is critical for their biological function and therapeutic potential. nih.gov

Construction of Chiral Scaffolds and Heterocyclic Systems

Comparative Utility with Other Protected Amino Acid Derivatives (e.g., Boc-D-Ser(Bzl)-OH, Boc-D-Thr(Bzl)-OH, Fmoc-D-Hse(Bzl)-OH)

The strategic selection of protected amino acid building blocks is fundamental to the successful synthesis of complex peptides and other molecular architectures. This compound, a protected form of the non-proteinogenic amino acid D-homoserine, offers unique structural and reactive properties compared to its counterparts like Boc-D-Ser(Bzl)-OH, Boc-D-Thr(Bzl)-OH, and Fmoc-D-Hse(Bzl)-OH. The choice between these derivatives is dictated by the specific requirements of the synthetic route, including the desired protecting group strategy and the potential for specialized modifications.

The two predominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu methods, each defined by the temporary Nα-protecting group and the semi-permanent side-chain protecting groups used. iris-biotech.dethermofisher.com The Boc/Bzl strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and typically benzyl (Bzl)-based groups for side-chain protection. seplite.com In contrast, the Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. iris-biotech.denih.gov

Advantages of the Boc/Bzl Strategy:

Reduced Risk of Diketopiperazine Formation: The Boc/Bzl strategy can be advantageous in minimizing the formation of diketopiperazines, a common side reaction that can occur during the synthesis of dipeptides, particularly those involving proline. acs.org This side reaction is more pronounced in the Fmoc/tBu strategy due to the basic conditions used for Fmoc deprotection. acs.org

Compatibility with Certain Synthetic Targets: For the synthesis of certain complex molecules, such as thioesters for peptide ligation, the Boc/Bzl strategy may be more suitable as standard Fmoc-SPPS can be incompatible. iris-biotech.deiris-biotech.de

Historical Precedent and Established Protocols: The Boc/Bzl method is the classical approach to SPPS and has a long history of successful application, with well-established protocols for a wide range of peptide sequences. iris-biotech.deseplite.com

Disadvantages of the Boc/Bzl Strategy:

Harsh Cleavage Conditions: A significant drawback of the Boc/Bzl strategy is the requirement for strong, hazardous acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. iris-biotech.dethermofisher.comresearchgate.net These reagents are highly toxic and require specialized equipment for safe handling.

Repetitive Acidolysis: Each cycle of Boc group removal requires treatment with a moderately strong acid like trifluoroacetic acid (TFA). uwec.edu This repeated acid exposure can potentially lead to the degradation of sensitive peptide sequences.

Limited Orthogonality: The protecting group scheme in the Boc/Bzl strategy is based on graduated acid lability rather than true orthogonality. iris-biotech.dethieme-connect.de Both the Boc and Bzl groups are acid-sensitive, with their removal relying on a difference in reaction rates under varying acid strengths. iris-biotech.deuwec.edu This can sometimes lead to premature removal of side-chain protecting groups. uwec.edu

Fewer Available Building Blocks: The variety of commercially available non-canonical amino acid building blocks for Boc-SPPS is smaller compared to the extensive library available for Fmoc-SPPS. iris-biotech.deiris-biotech.de

Advantages of the Fmoc/tBu Strategy:

Milder Deprotection Conditions: The primary advantage of the Fmoc/tBu strategy is the use of mild basic conditions (typically piperidine (B6355638) in DMF) for the removal of the Fmoc group, which is generally less harsh on the growing peptide chain. thermofisher.comamericanpeptidesociety.org

True Orthogonality: The Fmoc/tBu strategy offers a truly orthogonal protection scheme, where the base-labile Fmoc group and the acid-labile tBu-based side-chain protecting groups are removed by different chemical mechanisms. iris-biotech.dethieme-connect.de This allows for greater selectivity and flexibility in the synthesis.

Safer Cleavage: The final cleavage and deprotection step in Fmoc/tBu chemistry is typically carried out with TFA, a much less hazardous acid than HF or TFMSA. researchgate.netcsic.es

Wider Availability of Building Blocks: A broader range of modified and unnatural amino acids are commercially available with Fmoc protection, facilitating the synthesis of diverse and complex peptides. iris-biotech.deiris-biotech.de

Disadvantages of the Fmoc/tBu Strategy:

Potential for Racemization: The basic conditions used for Fmoc removal can sometimes lead to racemization, particularly for certain amino acid residues. americanpeptidesociety.org

Aggregation Issues: The hydrophobic nature of the Fmoc group can sometimes promote peptide aggregation on the solid support, leading to incomplete reactions and the formation of deletion sequences. csic.es

Diketopiperazine Formation: As mentioned earlier, the basic deprotection conditions can promote the formation of diketopiperazine side products. acs.org

Interactive Data Table: Comparison of Boc/Bzl and Fmoc/tBu Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection | Acid-labile (e.g., TFA) uwec.edu | Base-labile (e.g., Piperidine) americanpeptidesociety.org |

| Side-Chain Protection | Benzyl (Bzl) based, acid-labile thermofisher.com | tert-Butyl (tBu) based, acid-labile thermofisher.com |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) researchgate.net | Milder acid (e.g., TFA) csic.es |

| Orthogonality | Graduated lability iris-biotech.dethieme-connect.de | True orthogonality iris-biotech.dethieme-connect.de |

| Key Advantage | Reduced diketopiperazine formation acs.org | Milder deprotection conditions americanpeptidesociety.org |

| Key Disadvantage | Harsh and hazardous cleavage iris-biotech.deresearchgate.net | Potential for aggregation and racemization americanpeptidesociety.orgcsic.es |

The homoserine scaffold, particularly in its lactone form, is a key structural motif in various biologically active molecules, most notably the N-acyl homoserine lactones (AHLs) involved in bacterial quorum sensing. nih.govmdpi.com The synthesis of modified homoserine analogues is therefore a significant area of research, aimed at creating probes to study and modulate these biological processes.

The development of synthetic routes to N-protected homoserine γ-lactones has been a focus of many research efforts. acs.orgnih.gov For instance, a three-pot preparation of (S)-N-protected homoserine γ-lactones starting from N-protected L-aspartic acid has been developed. acs.orgnih.gov This method involves the conversion to an oxazolidinone followed by selective reduction and acid-catalyzed cyclization to yield the desired lactone. acs.orgnih.gov Microwave irradiation has been shown to be beneficial in improving the efficiency of some of these reaction steps. acs.orgnih.gov

Furthermore, the synthesis of a variety of N-acylhomoserine lactone (AHL) analogues has been achieved through robust and scalable methods. cam.ac.uk One such approach involves the coupling of (S)-α-amino-γ-butyrolactone hydrobromide with various acid chlorides under Schotten-Baumann conditions. cam.ac.uk Another strategy for producing β-ketoamide AHLs involves a linear synthesis starting from Meldrum's acid. cam.ac.uk

Researchers have also explored the synthesis of AHL analogues with diverse N-substituents in a two-step process from readily available N-substituted hydroxyproline (B1673980) esters. mdpi.com This method involves an oxidative radical scission of the pyrrolidine (B122466) ring, followed by reduction of the resulting β-aminoaldehyde and in situ cyclization to form the homoserine lactone. mdpi.com This approach has enabled the creation of libraries of AHL analogues, including N- and N,N-disubstituted amino derivatives, with high optical purity. mdpi.com The screening of these libraries has led to the discovery of novel quorum quenchers. mdpi.com

The modification of the homoserine lactone ring itself has also been a target for creating novel analogues. For example, N-(3-oxo-acyl)-homocysteine thiolactones have been synthesized and shown to be potent activators of the SdiA, a LuxR homologue in Salmonella enterica. nih.gov These studies highlight the importance of synthesizing modified homoserine analogues to probe and understand the structure-activity relationships of AHL-mediated quorum sensing. nih.gov

Interactive Data Table: Examples of Modified Homoserine Analogues and their Synthetic Approaches

| Modified Homoserine Analogue | Synthetic Precursor | Key Synthetic Step(s) | Application/Significance |

| (S)-N-Protected Homoserine γ-lactones | N-Protected L-Aspartic Acid | Oxazolidinone formation, reduction, acid-catalyzed cyclization acs.orgnih.gov | Building blocks for various biologically active molecules |

| N-Acyl Homoserine Lactones (AHLs) | (S)-α-Amino-γ-butyrolactone hydrobromide & Acid Chlorides | Schotten-Baumann coupling cam.ac.uk | Study of bacterial quorum sensing |

| β-Ketoamide AHLs | Meldrum's Acid | Multi-step linear synthesis cam.ac.uk | Probes for quorum sensing research |

| N- and N,N-Disubstituted Homoserine Lactones | N-Substituted Hydroxyproline Esters | Oxidative radical scission, reduction, in situ cyclization mdpi.com | Discovery of novel quorum quenchers |

| N-(3-Oxo-acyl)-homocysteine Thiolactones | Not specified | Not specified | Potent activators of SdiA in Salmonella enterica nih.gov |

Stereochemical Control and Analysis in Research Involving Boc D Hse Bzl Oh

Methods for Maintaining Enantiomeric Purity During Chemical Transformations

The preservation of the D-configuration at the α-carbon of Boc-D-Hse(Bzl)-OH during peptide synthesis is crucial to prevent the formation of diastereomeric peptides, which can have altered biological activities and purification challenges. Racemization, the process of converting an enantiomerically pure compound into a mixture of enantiomers, is a significant concern, particularly during the activation of the carboxylic acid for peptide bond formation. bachem.com

Several strategies are employed to minimize racemization:

Choice of Coupling Reagents: The selection of coupling reagents plays a vital role in suppressing racemization. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives. bachem.comnih.gov These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone. bachem.com Phosphonium (B103445) and aminium/uronium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), are also effective at minimizing racemization. bachem.com

Reaction Conditions:

Base: The choice and stoichiometry of the base used during coupling are critical. Weakly basic tertiary amines like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred over stronger bases. bachem.com In cases with a high risk of racemization, the even weaker base sym-collidine may be recommended. bachem.com

Solvent: The polarity of the solvent can influence the rate of racemization. Solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used. peptide.com

Temperature: Lowering the reaction temperature can help to reduce the rate of racemization.

Protecting Group Strategy: The use of the tert-butoxycarbonyl (Boc) protecting group for the α-amino group is itself a measure to prevent racemization. Urethane-type protecting groups, including Boc, are known to preserve optical purity upon activation. bachem.com The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which is less likely to form with Boc-protected amino acids compared to other types of protecting groups. uodiyala.edu.iq

Solid-Phase vs. Solution-Phase Synthesis: While racemization can occur in both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), the solid support in SPPS can sometimes influence the extent of racemization. peptide.combachem.com In situ neutralization protocols in Boc/Bzl-based SPPS can help to suppress side reactions like diketopiperazine formation, which can be a pathway for racemization at the dipeptide stage. peptide.com

A summary of methods to maintain enantiomeric purity is presented in the table below.

| Method | Key Considerations |

| Coupling Reagents | Use of additives like HOBt with carbodiimides (DCC, DIC). bachem.comnih.gov Use of phosphonium or aminium/uronium salts (e.g., PyBOP). bachem.com |

| Reaction Conditions | Employ weak bases (DIPEA, NMM). bachem.com Control reaction temperature. peptide.com |

| Protecting Groups | Urethane-type protecting groups (Boc) inherently reduce racemization risk. bachem.com |

| Synthesis Strategy | In situ neutralization protocols in Boc-SPPS. peptide.com |

Analytical Techniques for Assessing Stereochemical Integrity of this compound and its Derivatives

Verifying the enantiomeric purity of this compound and the resulting peptides is a critical quality control step. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs are commonly used for the analysis of chiral amino acids and their derivatives. researchgate.net The enantiomeric excess (e.e.) can be determined by integrating the peak areas of the two enantiomers. unipd.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is not inherently a chiral technique, chiral discriminating agents (CDAs) or chiral solvating agents (CSAs) can be used to differentiate between enantiomers. These agents form diastereomeric complexes with the enantiomers, resulting in distinct chemical shifts or coupling constants in the NMR spectrum. For certain classes of amino acids, empirical rules based on ¹H NMR chemical shifts can help in assigning the relative stereochemistry without the need for derivatization. acs.orgacs.orgnih.gov

Gas Chromatography (GC): Chiral GC, using a chiral stationary phase, can also be employed for the separation of volatile amino acid derivatives. However, HPLC is often preferred for less volatile compounds like this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. While it can be used to study the secondary structure of peptides containing this compound, its application for directly determining enantiomeric purity of the starting material is less common than HPLC. ucl.ac.uk

The table below summarizes the primary analytical techniques for stereochemical assessment.

| Analytical Technique | Principle of Operation | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. chromatographyonline.com | Direct quantification of enantiomeric purity (e.e.). unipd.it |

| NMR Spectroscopy | Use of chiral discriminating agents to induce diastereomeric environments, resulting in distinguishable spectra. | Confirmation of stereochemical configuration and detection of diastereomeric impurities. acs.orgacs.org |

| Gas Chromatography | Separation of volatile enantiomers on a chiral stationary phase. | Applicable to volatile derivatives. |

| Circular Dichroism | Measures differential absorption of circularly polarized light. | Primarily for analyzing the conformation of peptides containing the D-amino acid. ucl.ac.uk |

Impact of D-Configuration on Reaction Pathways and Product Stereochemistry

The D-configuration of this compound has a profound impact on the stereochemistry of reaction pathways and the final products, particularly in the context of peptide and organic synthesis.

Influence on Peptide Secondary Structure: The incorporation of a D-amino acid like this compound into a peptide chain composed primarily of L-amino acids can significantly alter the peptide's secondary structure. While L-amino acids naturally favor right-handed α-helices, the introduction of a D-amino acid can disrupt or even reverse the helical sense. frontiersin.orgrsc.org This disruption can be strategically employed to induce specific turns, such as β-turns, which are crucial for the biological activity of many peptides. nih.gov For example, a single D-amino acid can stabilize a β-hairpin conformation that would not be observed in the all-L-amino acid equivalent. nih.gov

Stereoselective and Stereospecific Reactions: In stereoselective reactions, the D-configuration of the starting material can direct the formation of one stereoisomer of the product over others. masterorganicchemistry.com For instance, in a cyclization reaction, the pre-existing stereocenter of the D-homoserine derivative can influence the stereochemical outcome at a newly formed chiral center. The steric hindrance and electronic properties associated with the D-amino acid can favor a specific transition state, leading to a diastereomerically enriched product. uvic.ca Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, also rely on the defined configuration of the D-amino acid to yield a single, predictable product stereoisomer. khanacademy.org

Enhanced Biological Stability and Activity: Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation by enzymes, which are typically specific for L-amino acids. rsc.orgfrontiersin.org This increased metabolic stability is a significant advantage in drug design, leading to a longer in vivo half-life. mdpi.com Furthermore, the altered conformation induced by the D-amino acid can lead to improved receptor binding affinity and specificity, sometimes resulting in enhanced biological activity compared to the all-L-peptide counterpart. frontiersin.orgmdpi.com In some cases, the presence of a D-amino acid is an absolute requirement for biological function. mdpi.com

The impact of the D-configuration is summarized in the table below.

| Area of Impact | Description |

| Peptide Conformation | Can disrupt L-amino acid-favored structures like α-helices. frontiersin.orgrsc.org Can induce and stabilize specific secondary structures like β-turns and β-hairpins. nih.gov |

| Reaction Stereoselectivity | Directs the formation of specific product stereoisomers by influencing transition state energies. masterorganicchemistry.comuvic.ca |

| Biological Properties | Increases resistance to enzymatic degradation, enhancing metabolic stability. rsc.orgfrontiersin.org Can alter receptor binding and improve biological activity. frontiersin.orgmdpi.com |

Advanced Analytical Methodologies for Characterization and Process Monitoring in Academic Research

Chromatographic Methods for Purity and Reaction Progress Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of Boc-D-Hse(Bzl)-OH and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is the predominant method due to the compound's non-volatile and thermally sensitive nature.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is routinely used to separate this compound from starting materials, reagents, and potential byproducts. A C18 stationary phase is commonly employed, offering effective separation based on the hydrophobicity of the analytes. The progress of synthetic steps, such as the benzylation of the hydroxyl group or the saponification of a methyl ester, can be tracked by observing the consumption of the starting material peak and the appearance of the product peak. Purity is typically assessed by integrating the peak area of the target compound relative to all other peaks detected at a specific UV wavelength, often 214 nm for peptide bonds or 254 nm for the benzyl (B1604629) aromatic ring. rsc.org A purity level of ≥95% is often required for subsequent applications like peptide synthesis.

Gas Chromatography (GC): Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal lability, which can cause decomposition in the heated injector port. However, GC-based methods, particularly chiral GC, are highly valuable for the analysis of related, more volatile homoserine derivatives, such as N-acyl homoserine lactones. nih.govuni-muenchen.de For a compound like this compound, GC analysis would necessitate derivatization to convert the polar carboxylic acid and N-H groups into more volatile esters and amides, a step that adds complexity and is generally avoided when robust HPLC methods are available.

| Parameter | High-Performance Liquid Chromatography (HPLC) |

|---|---|

| Instrument | Standard HPLC system with UV detector |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) rsc.org |

| Mobile Phase | Gradient of Acetonitrile and Water, often with 0.05-0.1% Trifluoroacetic Acid (TFA) rsc.org |

| Flow Rate | ~1.0 mL/min beilstein-journals.org |

| Detection | UV at 214 nm or 254 nm |

| Expected Result | Purity ≥95% |

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Products (e.g., NMR, IR, Mass Spectrometry for confirming new bond formations or deprotections)

Spectroscopic methods are critical for the unambiguous structural confirmation of this compound and its synthetic precursors. Each technique provides unique and complementary information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is the most powerful tool for elucidating the precise structure of the target compound and its intermediates.

¹H-NMR: Provides information on the number and connectivity of protons. Key signals for this compound include a characteristic singlet at ~1.4 ppm for the nine equivalent protons of the tert-butyl (Boc) group, aromatic protons of the benzyl group between 7.2-7.4 ppm, and a singlet for the benzylic methylene (B1212753) (-CH₂-) protons around 4.5 ppm. chemicalbook.comchemicalbook.com The protons on the homoserine backbone appear as multiplets in the 2.0-4.5 ppm range. researchgate.net

¹³C-NMR: Reveals the carbon skeleton of the molecule. Distinctive signals confirm the presence of the Boc protecting group (~28 ppm for the methyls, ~80 ppm for the quaternary carbon), the benzyl group (aromatic carbons from ~127-138 ppm), and the carbonyl carbons of the Boc and carboxylic acid groups (~155 ppm and ~175 ppm, respectively). mdpi.commdpi.com

The appearance or disappearance of specific signals during the synthesis confirms key transformations. For instance, successful benzylation of an intermediate like Boc-D-Hse-OMe to form Boc-D-Hse(Bzl)-OMe would be confirmed by the appearance of signals for the benzyl group. Similarly, the deprotection of a methyl ester via saponification is verified by the disappearance of the methoxy (B1213986) signal (~3.7 ppm in ¹H-NMR). orgsyn.org

| Group | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) chemicalbook.comijcr.info | ~28.5 (3C) ijcr.info |

| Boc (Quaternary C) | - | ~80.0 mdpi.com |

| Boc (C=O) | - | ~156.0 mdpi.com |

| Homoserine Backbone (α-CH, β-CH₂, γ-CH₂) | 2.0 - 4.5 (m) | Variable, ~50-70 |

| Carboxylic Acid (COOH) | Broad singlet, >10 ppm (or not observed) | ~175.0 |

| Benzyl (Ar-H) | ~7.3 (m, 5H) chemicalbook.com | ~127-128 (ortho, meta, para), ~138 (ipso) mdpi.com |

| Benzyl (CH₂) | ~4.5 (s, 2H) chemicalbook.com | ~73.0 |

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum will prominently feature:

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

An N-H stretch from the Boc-protected amine (~3300-3400 cm⁻¹). ijcr.info

C-H stretches from aromatic and aliphatic groups (~2850-3100 cm⁻¹).

Two distinct carbonyl (C=O) stretches: one for the carboxylic acid around 1715 cm⁻¹ and another for the Boc urethane (B1682113) group around 1690 cm⁻¹. bas.bg

C-O stretches for the ether and acid groups (~1000-1300 cm⁻¹). ijcr.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch, broad | 2500 - 3300 |

| Amide (N-H) | Stretch | ~3350 ijcr.info |

| Carboxylic Acid (C=O) | Stretch | ~1715 |

| Boc Urethane (C=O) | Stretch | ~1690 |

| Ether/Acid (C-O) | Stretch | 1000 - 1300 ijcr.info |

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight of the final product and its intermediates. For this compound (Molecular Formula: C₁₆H₂₃NO₅, Molecular Weight: 309.36 g/mol ), the spectrum would typically show the protonated molecular ion [M+H]⁺ at m/z 310.37 and the sodium adduct [M+Na]⁺ at m/z 332.35. scbt.comscbt.com Tandem MS (MS/MS) can reveal characteristic fragmentation patterns that further corroborate the structure. N-Boc protected amino acids are known to undergo specific fragmentations, such as the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) under collision-induced dissociation (CID). nih.gov

| Ion | Formula | Expected m/z |

|---|---|---|

| [M+H]⁺ | [C₁₆H₂₄NO₅]⁺ | 310.37 |

| [M+Na]⁺ | [C₁₆H₂₃NO₅Na]⁺ | 332.35 |

| [M+H-C₄H₈]⁺ | [C₁₂H₁₆NO₅]⁺ | 254.26 |

| [M+H-Boc]⁺ | [C₁₁H₁₆NO₃]⁺ | 210.25 |

Advanced Chiral Analysis Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, verifying its enantiomeric purity is paramount, especially when it is intended for use in stereospecific synthesis, such as the creation of peptides or other bioactive molecules. researchgate.net The goal is to quantify the enantiomeric excess (ee), which confirms that the desired D-enantiomer is present and that racemization has not occurred during synthesis or purification.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for determining the enantiomeric excess of amino acid derivatives. uma.es The technique involves separating the enantiomers on a chiral stationary phase (CSP).

Direct Methods: Macrocyclic glycopeptide-based CSPs, such as those commercialized under the CHIROBIOTIC brand (e.g., Teicoplanin or Vancomycin-based), are particularly effective for separating N-protected amino acids like t-BOC derivatives. sigmaaldrich.com The differential interaction between the enantiomers and the chiral selector immobilized on the silica (B1680970) support leads to different retention times, allowing for their separation and quantification.

Indirect Methods: An alternative approach involves derivatizing the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers can then be separated on a standard achiral column (e.g., C18). For example, reacting the amino acid with o-phthalaldehyde (B127526) (OPA) and a chiral thiol like N-tert-butyloxycarbonyl-L-cysteine (or its D-isomer) produces fluorescent diastereomeric isoindoles that are readily separable by RP-HPLC. researchgate.net

Chiral Gas Chromatography (Chiral GC): While less common for this specific compound, chiral GC is a powerful technique for separating the enantiomers of more volatile analytes. uni-muenchen.de For amino acid derivatives, this method almost always requires a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group to create volatile derivatives suitable for GC analysis. The separation is then performed on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative or a chiral polysiloxane ('Chirasil-Val'). uni-muenchen.de

| Method | Principle | Typical Stationary Phase | Comment |

|---|---|---|---|

| Direct Chiral HPLC | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). sigmaaldrich.com | Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) sigmaaldrich.com | Preferred method; avoids derivatization. |

| Indirect Chiral HPLC | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, followed by separation on an achiral column. mdpi.comresearchgate.net | Standard Achiral (e.g., C18) | Useful when direct methods fail or for enhanced detection (e.g., fluorescence). |

| Chiral GC | Separation of volatile, derivatized enantiomers on a CSP. uni-muenchen.de | Cyclodextrin derivatives or 'Chirasil' phases uni-muenchen.de | Requires derivatization to increase volatility; less common for this compound. |

Emerging Research Directions and Future Perspectives in the Chemistry of Boc D Hse Bzl Oh

Innovations in Sustainable and Green Synthesis Approaches

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of chemical compounds. chemijournal.comacs.org In the context of peptide synthesis, this has led to a push for more environmentally friendly methods. Traditional peptide synthesis, including the Boc/Bzl strategy, often involves the use of large quantities of toxic solvents. seplite.comnih.gov

Recent innovations focus on developing more sustainable approaches. One promising area is the exploration of aqueous solid-phase peptide synthesis. This involves the use of water-compatible protecting groups, which could significantly reduce the reliance on hazardous organic solvents. nih.gov While direct green synthesis routes for Boc-D-Hse(Bzl)-OH are still under development, the broader trend in peptide chemistry is a move towards greener methodologies. This includes minimizing waste, using biodegradable catalysts, and improving energy efficiency. chemmethod.com

The development of "next-generation" catalysts and the redesign of chemical products to reduce their hazard are also key aspects of green chemistry that are expected to impact the future synthesis of compounds like this compound. acs.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches in Peptide Chemistry

| Feature | Traditional Synthesis (e.g., Boc/Bzl SPPS) | Emerging Green Synthesis |

| Solvent | Large volumes of organic solvents | Primarily water or other green solvents |

| Protecting Groups | Traditional groups requiring harsh cleavage conditions | Water-compatible and easily removable groups |

| Waste Generation | Significant chemical waste | Reduced waste and more biodegradable byproducts |

| Catalysts | Often stoichiometric reagents | Use of biodegradable and reusable catalysts |

Expanded Applications in Novel Chemical Transformations